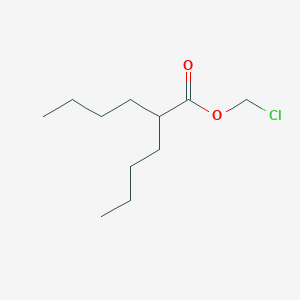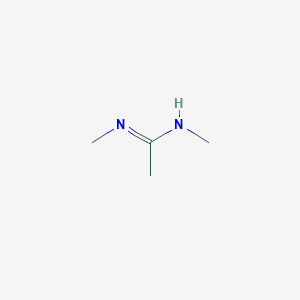
N,N'-dimethylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dimethylethanimidamide, also known as N,N-dimethylacetamidine, is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of ethanimidamide where both nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-dimethylethanimidamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, N,N’-dimethylethanimidamide is produced using a continuous flow process. This method involves the reaction of dimethylamine with acetonitrile in a high-pressure reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylacetamide.
Reduction: It can be reduced to form N,N-dimethylethylamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are used in substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylacetamide
Reduction: N,N-dimethylethylamine
Substitution: Substituted amidines
Applications De Recherche Scientifique
N,N’-dimethylethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-dimethylethanimidamide involves its ability to act as a nucleophile in various chemical reactions. The compound can donate its lone pair of electrons on the nitrogen atoms to form bonds with electrophiles. This property makes it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylacetamide: Similar in structure but with an additional carbonyl group.
N,N-dimethylethylamine: Similar but lacks the amidine functional group.
N,N-dimethylformamide: Similar but with a formyl group instead of an ethanimidamide group.
Uniqueness
N,N’-dimethylethanimidamide is unique due to its dual methyl-substituted nitrogen atoms, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
4238-37-3 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
N,N'-dimethylethanimidamide |
InChI |
InChI=1S/C4H10N2/c1-4(5-2)6-3/h1-3H3,(H,5,6) |
Clé InChI |
JMHYNOCZNRXMLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)

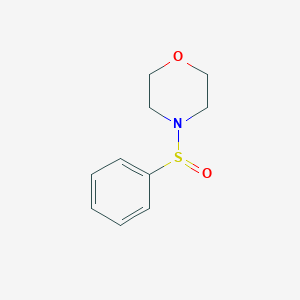
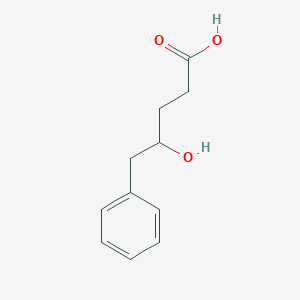
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
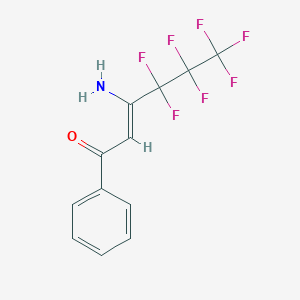
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
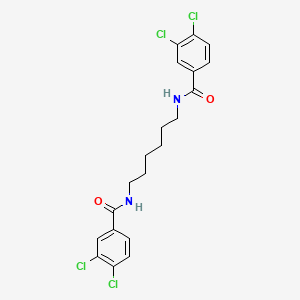
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
